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Compound of Interest

Compound Name: Fmoc-D-Asp-OAll

Cat. No.: B557729

Fmoc-D-Asp-OAll is a pivotal building block in modern peptide synthesis, offering researchers
and drug developers a versatile tool for the creation of complex and modified peptides. This
guide provides an in-depth overview of its chemical properties, applications, and the
experimental protocols for its use.

Core Properties and Specifications

Fmoc-D-Asp-OAll is a derivative of the non-natural D-aspartic acid, featuring two critical
protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the a-amine
and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a
high degree of orthogonality, allowing for selective deprotection strategies that are essential for
synthesizing complex peptides and peptidomimetics.[1][2][3] The D-configuration of the amino
acid is particularly valuable for creating peptides with enhanced stability and bioavailability.[1]

It is important to distinguish between the two regioisomers of this compound, the a-allyl ester
and the B-allyl ester, as they have distinct CAS numbers and may be suited for different
synthetic strategies.

Physicochemical Data

The following tables summarize the key quantitative data for both the a- and (-isomers of
Fmoc-D-Asp-OAll.

Table 1: Properties of Fmoc-D-Asp(a-OAll)-OH
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Property

Value

CAS Number

204246-17-3[4][5]

Molecular Formula

C22H21NOe[5]

Molecular Weight 395.4 g/mol [5]
Appearance White to off-white solid or powder[4][5]
Purity > 97% (HPLC)[5]

Optical Rotation

[a]D2° = 24 + 2° (c=1 in DMF)[5]

Storage Temperature <-4 °C[5]
Table 2: Properties of Fmoc-D-Asp(B-OAll)-OH
Property Value
CAS Number 177609-12-0[6][7]

Molecular Formula

C22H21NOe[6]

Molecular Weight 395.4 g/mol [6]
Appearance White powder[6]
Purity > 99% (HPLC)[6]
Melting Point 112 - 114 °C[6]

Optical Rotation

[0]D2° = 26 + 1° (c=1 in DMF)[6]

Storage Temperature

0 -8 °C[6]

Chemical Structure and Orthogonal Protection

Strategy

The unique structure of Fmoc-D-Asp-OAll allows for a sophisticated, multi-step synthesis of

complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild

basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl
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group, is stable to these basic conditions as well as the acidic conditions often used for final
cleavage from the solid support.[2][3] This allyl group can be selectively removed using a
palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]

Fmoc Group D-Aspartate Core Ally] Ester

Fmoc- Amide Bond “NH-CH(CHz-COOH)-CO- Ester Bond (Side Chain)

-O-CH2-CH=CH:
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Caption: General chemical structure of Fmoc-D-Asp-OAll.

Experimental Protocols

The primary application of Fmoc-D-Asp-OAll is in solid-phase peptide synthesis (SPPS).[5][6]
The following protocols outline the key experimental steps for its incorporation and subsequent
deprotection.

Coupling of Fmoc-D-Asp-OAll in Fmoc-SPPS

This protocol describes the standard procedure for coupling Fmoc-D-Asp-OAll to a resin-
bound peptide chain.

Materials:

e Fmoc-protected, resin-bound peptide with a free N-terminal amine
 Fmoc-D-Asp-OAll

e Coupling agent (e.g., HBTU, HATU)

« Base (e.g., DIPEA, NMM)

e Solvent (e.g., DMF, NMP)

Procedure:
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Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the
Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20
minutes.

Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine
and the cleaved Fmoc adduct.

Coupling: a. Prepare the activation solution: Dissolve Fmoc-D-Asp-OAll (typically 3-5
equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the
synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-
activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the
coupling reaction to proceed for 1-2 hours at room temperature.

Washing: Wash the resin with the synthesis solvent to remove excess reagents.

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping
solution (e.g., acetic anhydride and DIPEA in DMF).
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Caption: Workflow for coupling Fmoc-D-Asp-OAll in SPPS.

Orthogonal Deprotection

The key advantage of using Fmoc-D-Asp-OAll is the ability to selectively deprotect either the
Fmoc or the Allyl group.
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A. Fmoc Group Deprotection:
e Reagent: 20% piperidine in DMF.

e Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room
temperature, followed by thorough washing with DMF. This exposes the a-amine for further
peptide chain elongation.

B. Allyl Group Deprotection:
o Reagent: Palladium catalyst (e.g., Pd(PPhs)4) and a scavenger (e.g., phenylsilane).
» Procedure:

o Swell the resin in an appropriate solvent (e.g., DCM or THF).

o Add the palladium catalyst and scavenger to the resin suspension.

o Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be
carried out under an inert atmosphere.

o Wash the resin thoroughly with the solvent, followed by washes with a chelating agent
(e.g., sodium diethyldithiocarbamate) to remove residual palladium.

o This procedure exposes the side-chain carboxyl group for on-resin modification, such as
cyclization or branching.
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Caption: Orthogonal deprotection pathways for Fmoc-D-Asp-OAll.

Applications in Research and Drug Development

Fmoc-D-Asp-OAll is instrumental in several advanced applications:

o Synthesis of Peptidomimetics and Modified Peptides: The ability to selectively deprotect the
side chain allows for the introduction of various modifications, leading to the creation of
peptidomimetics with improved pharmacological properties.[1]

e Cyclic Peptides: On-resin cyclization between the deprotected side-chain carboxyl group and
a free N-terminus or another side chain is a common application.

e Branched Peptides: The exposed carboxyl group can serve as an attachment point for the
synthesis of a new peptide chain, creating branched structures.

 Incorporation of Non-Natural Moieties: The deprotected side chain can be coupled to a wide
range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-
drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.
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In conclusion, Fmoc-D-Asp-OAll is a high-value reagent for peptide chemists. Its well-defined
properties and the orthogonality of its protecting groups provide a robust and flexible platform
for the synthesis of complex and innovative peptide-based molecules for research and
therapeutic development.[1][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. nbinno.com [nbinno.com]

. peptide.com [peptide.com]

. benchchem.com [benchchem.com]

. FMOC-D-ASP-OALL | 204246-17-3 [chemicalbook.com]
. chemimpex.com [chemimpex.com]

. chemimpex.com [chemimpex.com]

°
~ (o)) )] EaN w N -

. advancedchemtech.com [advancedchemtech.com]

« To cite this document: BenchChem. [Fmoc-D-Asp-OAll: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557729#what-are-the-properties-of-fmoc-d-asp-oall]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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